2(1H)-Pyridinone, 1-(1-(2-methoxybenzoyl)ethenyl)-
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Overview
Description
2(1H)-Pyridinone, 1-(1-(2-methoxybenzoyl)ethenyl)- is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a 1-(2-methoxybenzoyl)ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(1-(2-methoxybenzoyl)ethenyl)- typically involves the reaction of 2-methoxybenzoyl chloride with an appropriate pyridinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-(1-(2-methoxybenzoyl)ethenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for converting the methoxy group to a chloro group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2(1H)-Pyridinone, 1-(1-(2-methoxybenzoyl)ethenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-(1-(2-methoxybenzoyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl chloride: A precursor used in the synthesis of 2(1H)-Pyridinone, 1-(1-(2-methoxybenzoyl)ethenyl)-.
Methyl 2-methoxybenzoate: Another compound with a similar methoxybenzoyl group.
Uniqueness
2(1H)-Pyridinone, 1-(1-(2-methoxybenzoyl)ethenyl)- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
108664-25-1 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[3-(2-methoxyphenyl)-3-oxoprop-1-en-2-yl]pyridin-2-one |
InChI |
InChI=1S/C15H13NO3/c1-11(16-10-6-5-9-14(16)17)15(18)12-7-3-4-8-13(12)19-2/h3-10H,1H2,2H3 |
InChI Key |
NXKSNNDXSDMNBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(=C)N2C=CC=CC2=O |
Origin of Product |
United States |
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